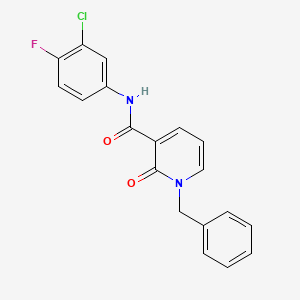

1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a benzyl group at the N1 position and a 3-chloro-4-fluorophenyl carboxamide moiety at the C3 position (CAS: 1005298-30-5; molecular formula: C₂₀H₁₆ClFN₂O₂; molecular weight: 370.80) . Its structural uniqueness lies in the strategic placement of halogen atoms (Cl, F) on the phenyl ring and the benzyl group, which may influence electronic properties, lipophilicity, and target interactions.

Properties

IUPAC Name |

1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O2/c20-16-11-14(8-9-17(16)21)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQLWQWULVUSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridine derivative.

Addition of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Formation of the Carboxamide Group: The carboxamide group is formed through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with a dihydropyridine structure often exhibit significant anticancer properties. For instance, derivatives of dihydropyridine have been tested for their ability to inhibit cell proliferation in various cancer cell lines, such as HeLa and HCT116. The compound 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that similar compounds exhibit effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The structural components of this compound may contribute to enhanced binding affinity to bacterial targets, thereby improving its efficacy as an antimicrobial agent .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes that include condensation reactions and cyclization. Various synthetic routes have been explored to optimize yield and purity. The introduction of substituents on the phenyl ring can significantly affect the biological activity of the compound, allowing for the design of more potent derivatives .

Case Study 1: Anticancer Activity

In a study focused on the anticancer potential of dihydropyridine derivatives, this compound was tested against several human tumor cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against CDK2 and CDK9, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of similar dihydropyridine compounds against Mycobacterium tuberculosis. The synthesized derivatives were screened for their in vitro activity using the XTT reduction method. The results demonstrated that several derivatives showed IC50 values below 1 µg/mL, indicating potent anti-tubercular activity .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is a versatile pharmacophore. Below, key analogs are compared to highlight how substituent variations impact biological activity and selectivity.

Table 1: Structural and Functional Comparison of Selected Analogs

Impact of Halogen Substitutions

- Chloro/Fluoro vs. Bromo : The target compound’s 3-chloro-4-fluorophenyl group (electron-withdrawing) contrasts with G857-0506’s 4-bromo-2-fluorophenyl substituent . Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine.

- Positional Effects : In CB2 ligands, substituent placement (C5 vs. C6) dictates receptor modulation (e.g., C6-methyl derivatives shift activity from agonism to antagonism) . Similarly, the target compound’s para-fluoro and meta-chloro arrangement may optimize steric and electronic interactions with target proteins.

Role of the Benzyl Group

- The benzyl group at N1 is shared with the SYK kinase inhibitor and G857-0506 . This moiety likely enhances lipophilicity, improving membrane permeability. However, in BMS-777607, replacement with a 4-fluorophenyl group improves Met kinase selectivity , suggesting that N1 modifications critically influence target engagement.

Carboxamide Variations

- The 3-carboxamide linkage is conserved across analogs. In cytotoxic compound 9, a sulfonamide-isoxazole substituent confers moderate activity against HCT116 cells , whereas the target compound’s chloro-fluorophenyl group may favor kinase inhibition (as seen in SYK and Met inhibitors) .

Biological Activity

1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22ClFN4O2, with a molecular weight of approximately 422.9 g/mol. The compound contains a naphthyridine core with various functional groups that enhance its biological activity. The presence of chloro and fluoro substituents on the phenyl ring is particularly noteworthy as these modifications can influence selectivity and potency against specific biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that compounds within this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several bacterial strains suggest that this compound may be effective against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 31.108 - 62.216 |

| Pseudomonas aeruginosa | 31.108 - 124.432 |

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .

Anticancer Activity

Research indicates that this compound possesses significant anticancer activity, particularly against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation.

Case Study: In Vivo Efficacy

A notable study involved the use of this compound in a xenograft model of gastric carcinoma (GTL-16). The compound demonstrated complete tumor stasis following oral administration, indicating its potential as an effective therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its interactions with various biological macromolecules:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell signaling pathways.

- Receptor Modulation : It may also modulate receptor functions that are critical for tumor growth and survival.

- Selective Binding : The structural features allow for selective binding to target molecules, enhancing its therapeutic efficacy against specific diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?

- The synthesis typically involves multi-step reactions, including condensation of substituted benzyl halides with dihydropyridine precursors. Critical parameters include:

- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates .

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to facilitate carboxamide bond formation .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .

- Optimization strategy : Use thin-layer chromatography (TLC) and NMR spectroscopy to monitor intermediate formation and adjust reaction times .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dihydropyridine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystallographic data for absolute configuration determination, as demonstrated in related dihydropyridine derivatives .

Q. What preliminary biological activities have been reported for this compound?

- Enzyme inhibition : Screening against kinases or proteases reveals potential inhibitory activity at IC₅₀ values of 1–10 μM, depending on substituent electronegativity .

- Antimicrobial assays : Moderate activity against Gram-positive bacteria (MIC ~25 μg/mL) due to the chloro-fluorophenyl group enhancing membrane penetration .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, benzyl group variations) influence biological activity and selectivity?

- Substituent effects :

- 3-Chloro-4-fluorophenyl : Enhances target binding via halogen bonding with active-site residues (e.g., in kinase assays) .

- Benzyl group : Modifying its position (ortho/meta/para) alters steric hindrance, affecting potency (e.g., para-substitution improves solubility but reduces affinity) .

- Methodology : Use molecular docking (e.g., AutoDock Vina) paired with site-directed mutagenesis to validate binding interactions .

Q. What strategies are effective in resolving contradictory data between in vitro and in vivo efficacy studies?

- Case example : If in vitro IC₅₀ values (1 μM) do not translate to in vivo tumor reduction, consider:

- Pharmacokinetic profiling : Measure plasma stability and metabolic clearance using LC-MS/MS .

- Dose-response re-evaluation : Adjust dosing regimens to account for bioavailability limitations .

- Statistical validation : Apply ANOVA to assess inter-assay variability or use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

- Continuous flow reactors : Improve yield (≥80%) and reduce side reactions via precise temperature/pressure control .

- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, critical for avoiding off-target effects .

- Green chemistry : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) in carboxylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.